molecular formula C19H20N2O5S B2869275 methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate CAS No. 1396629-53-0

methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate

Cat. No.: B2869275
CAS No.: 1396629-53-0
M. Wt: 388.44
InChI Key: ORPWKTXLASDGEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate is a sulfonamide-containing compound featuring a benzoate ester core, a sulfamoyl bridge, and a cyclopropylcarbamoyl moiety.

Properties

IUPAC Name

methyl 4-[[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-26-19(23)14-4-10-17(11-5-14)27(24,25)21-16-6-2-13(3-7-16)12-18(22)20-15-8-9-15/h2-7,10-11,15,21H,8-9,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPWKTXLASDGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution with Sodium Sulfinate

A widely adopted method involves reacting methyl 4-chlorobenzoate derivatives with sodium sulfinate salts. For example, methyl 4-chlorobenzoate reacts with sodium sulfinate in tetrahydrofuran (THF) at 45–65°C for 12–16 hours using cuprous chloride (CuCl) as a catalyst. This method achieves yields exceeding 90% under optimized conditions:

Parameter Optimal Value Impact on Yield
Temperature 65°C Maximizes rate
Molar Ratio (Cl:NaS) 1:1.05–1.2 Reduces side products
Catalyst Loading 5 mol% CuCl Enhances kinetics
Solvent THF Improves solubility

Post-reaction, activated carbon decolorization and vacuum filtration remove catalysts and byproducts like sodium chloride. The filtrate is concentrated under reduced pressure, yielding the sulfamoyl intermediate as a crystalline solid.

Alternative Pathway: Sulfur Trioxide Complexes

In some cases, sulfur trioxide-triethylamine complexes react with aromatic amines to form sulfamates, which are subsequently hydrolyzed to sulfonamides. However, this route is less favored due to handling difficulties and lower yields compared to SNAr.

Introduction of the Cyclopropylcarbamoyl-Methyl Group

The cyclopropylcarbamoyl-methyl moiety (-CH₂-C(O)-NH-cyclopropane) is introduced via amide coupling or alkylation strategies.

Amide Coupling with Cyclopropylamine

A two-step approach is employed:

  • Synthesis of the Carboxylic Acid Intermediate : The phenyl ring is functionalized with a methyl-carboxylic acid group via Friedel-Crafts acylation or oxidation of a methyl substituent.
  • Coupling with Cyclopropylamine : The carboxylic acid is activated using carbodiimides (e.g., EDC/HOBt) and reacted with cyclopropylamine. For instance, (S)-2-amino-4-(cyclopropylcarbamoyl)pent-4-enoic acid derivatives have been synthesized using this method with 85–95% yields.

Reductive Amination

An alternative route involves reductive amination of aldehydes with cyclopropylamine. For example, 4-formylphenyl intermediates react with cyclopropylamine under hydrogenation conditions (Pd/C, H₂), though this method risks over-reduction of the aldehyde.

Esterification of the Benzoic Acid Intermediate

The final esterification step converts the benzoic acid intermediate into the methyl ester.

Acid-Catalyzed Fischer Esterification

Benzoic acid reacts with excess methanol (molar ratio 1:4) under acidic conditions (H₂SO₄, 15 wt%) at 95–110°C for 8–10 hours. The reaction is driven to completion by removing water via azeotropic distillation. Post-reaction, unreacted methanol is evaporated, and the crude product is purified via vacuum distillation:

Step Conditions Outcome
Methanol Evaporation Atmospheric pressure Removes excess alcohol
Ester Distillation 75–90°C, 100–200 mmHg Yields >95% purity

Steglich Esterification

For acid-sensitive intermediates, DCC/DMAP-mediated esterification at room temperature ensures milder conditions, albeit with higher reagent costs.

Integrated Synthetic Route

Combining the above steps, a representative synthesis proceeds as follows:

  • Sulfamoyl Bridge Formation : Methyl 4-chlorobenzoate + sodium sulfinate → methyl 4-sulfamoylbenzoate (94.5% yield).
  • Carboxylic Acid Functionalization : Oxidation of a methyl group on the phenyl ring to carboxylic acid.
  • Amide Coupling : Carboxylic acid + cyclopropylamine → cyclopropylcarbamoyl-methylphenyl intermediate (85% yield).
  • Esterification : Benzoic acid intermediate + methanol → methyl ester (96% yield).

Purification and Characterization

  • Recrystallization : Crude products are recrystallized from ethanol/water mixtures to remove polymeric byproducts.
  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients resolves regioisomers.
  • Analytical Validation : HPLC (C18 column, methanol/water mobile phase) confirms >99% purity.

Challenges and Optimization Strategies

  • Regioselectivity : Competing substitution at ortho positions is mitigated by electron-withdrawing groups (e.g., methoxy) that direct electrophiles to the para position.
  • Catalyst Efficiency : CuCl accelerates SNAr but requires strict moisture exclusion to prevent hydrolysis.
  • Scale-Up Considerations : Continuous distillation of methanol in Fischer esterification reduces reaction time from 10 hours to 6 hours.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)sulfamoyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-({4-[(cyclopropylcarbamoyl)methyl]phenyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Core Structural Features

The compound’s structure combines three key elements:

  • Methyl benzoate ester : Enhances lipophilicity and membrane permeability.
  • Sulfamoyl bridge : Often associated with hydrogen-bonding interactions in biological targets (e.g., carbonic anhydrase inhibitors).
  • Cyclopropylcarbamoyl group : Improves metabolic stability compared to linear alkyl chains due to ring strain and steric hindrance.

Comparison with Quinoline-Based Analogs ()

Compounds C1–C7 from share a methyl benzoate ester and piperazine linker but replace the sulfamoyl-cyclopropylcarbamoyl unit with quinoline-carbonyl derivatives. Key differences include:

Compound Substituent on Quinoline Key Properties
C1 Phenyl Moderate solubility (yellow solid)
C3 4-Chlorophenyl Enhanced potency (electron-withdrawing group)
C4 4-Fluorophenyl Improved bioavailability (smaller halogen)
C7 4-Trifluoromethylphenyl High lipophilicity, potential CNS activity

Insights :

  • The cyclopropylcarbamoyl group likely confers greater metabolic stability than the halogenated or methoxy groups in C3–C7 .

Functional Analog: Cyprosulfamide ()

Cyprosulfamide (CAS No. 221667–31–8) shares the N-(cyclopropylcarbamoyl)phenylsulfonyl motif but replaces the benzoate ester with a methoxybenzamide group. As a herbicide safener, it protects crops from herbicide toxicity by enhancing detoxification pathways.

Comparison :

  • Similarities : Both compounds utilize sulfonamide and cyclopropylcarbamoyl groups for stability and interaction with biological targets.
  • Differences : The target’s methyl benzoate ester may increase lipophilicity, favoring membrane penetration, whereas Cyprosulfamide’s methoxybenzamide could enhance solubility for agrochemical formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.